REACTION_CXSMILES
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[OH:1][C:2]1[C:11]([CH3:12])=[C:10]2[C:5]([C:6]([CH3:15])=[C:7]([CH3:14])[C:8](=[O:13])[O:9]2)=[CH:4][CH:3]=1.[C:16](OC(=O)C)(=[O:18])[CH3:17]>>[C:16]([O:1][C:2]1[C:11]([CH3:12])=[C:10]2[C:5]([C:6]([CH3:15])=[C:7]([CH3:14])[C:8](=[O:13])[O:9]2)=[CH:4][CH:3]=1)(=[O:18])[CH3:17]
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Name
|
|
Quantity
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5.19 g
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Type
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reactant
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Smiles
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OC1=CC=C2C(=C(C(OC2=C1C)=O)C)C
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Name
|
|
Quantity
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10 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Name
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ice water
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Quantity
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200 mL
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Type
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reactant
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Smiles
|
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the resulting solid was filtered
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Type
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WASH
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Details
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rinsed with water
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Name
|
|
Type
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product
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Smiles
|
C(C)(=O)OC1=CC=C2C(=C(C(OC2=C1C)=O)C)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |